2,6,7-Trioxabicyclo[2.2.2]octan-4-amine
Description
Historical Context of Bridged Ether Compounds in Organic Chemistry
The study of ether compounds, organic molecules containing an oxygen atom connected to two alkyl or aryl groups, has a long and storied history in organic chemistry. Simple acyclic ethers, like diethyl ether, were synthesized as early as the 16th century. The development of Williamson ether synthesis in the mid-19th century provided a versatile method for the preparation of a wide range of ethers and remains a cornerstone of organic synthesis.
The exploration of more complex cyclic and polycyclic ether systems, including bridged ethers, gained momentum in the 20th century with the advancement of synthetic methodologies and analytical techniques. These bridged systems, where two rings share non-adjacent atoms, introduce conformational rigidity and unique stereochemical properties not observed in their acyclic or monocyclic counterparts. The study of bicyclic orthoesters, a class of bridged ethers, has been particularly fruitful, leading to their use as protecting groups in complex total synthesis and as precursors to polymers and other functional materials.
Structural Significance of the 2,6,7-Trioxabicyclo[2.2.2]octane Framework
The 2,6,7-trioxabicyclo[2.2.2]octane scaffold possesses a highly rigid and symmetrical cage-like structure. This rigidity is a direct consequence of the bicyclo[2.2.2]octane core, where the three six-membered rings are locked in a boat conformation. The three oxygen atoms are located at the 2, 6, and 7 positions, forming a trioxane (B8601419) system.
This unique architecture imparts several significant properties to the molecule. The fixed spatial arrangement of atoms makes it an excellent scaffold for studying stereoelectronic effects and for the design of molecules with specific three-dimensional orientations. The orthoester functionality within the bicyclic system is sensitive to acidic conditions, a property that has been exploited for its use as a protecting group for carboxylic acids in organic synthesis. The stability of the bicyclic orthoester to a range of other reagents makes it a valuable tool in the synthesis of complex molecules.
Nomenclature and Classification of Bicyclic Systems Containing the Trioxabicyclo[2.2.2]octane Core
The systematic naming of bicyclic compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). stackexchange.comvedantu.com For the 2,6,7-trioxabicyclo[2.2.2]octane system, the nomenclature is derived as follows:
Bicyclo: Indicates the presence of two rings sharing two or more atoms.
[2.2.2]: These numbers in square brackets represent the number of atoms in each of the three bridges connecting the two bridgehead atoms. In this case, there are two carbon atoms in each of the three bridges.
octane: Denotes that the total number of atoms in the bicyclic system is eight.
2,6,7-Trioxa: Specifies that three oxygen atoms replace carbon atoms at positions 2, 6, and 7 of the bicyclic framework.
When substituents are present, their positions are indicated by numbers, and the numbering of the bicyclic system begins at one bridgehead and proceeds along the longest path to the other bridgehead. For "2,6,7-Trioxabicyclo[2.2.2]octan-4-amine," the amine group is located at the 4-position.
These compounds are classified as heterocyclic bicyclic orthoesters. The presence of heteroatoms (oxygen) within the ring system defines them as heterocyclic, and the C(OR)₃ functionality embedded within the bicyclic structure categorizes them as orthoesters.
Overview of the Amine Functionality at the 4-Position within the Bicyclic System
The introduction of an amine group at the 4-position of the 2,6,7-trioxabicyclo[2.2.2]octane framework introduces a basic and nucleophilic center to the molecule. This functional group significantly alters the chemical properties of the parent scaffold and provides a handle for a variety of chemical transformations.
The synthesis of a related compound, 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine, has been reported via the reduction of the corresponding nitro compound. chemicalbook.com It is plausible that a similar synthetic strategy could be employed for the preparation of this compound. The amine functionality can be further derivatized, for example, through acylation, alkylation, or reaction with electrophiles, to generate a library of novel compounds with potentially interesting biological or material properties. The constrained nature of the amine group, held in a fixed orientation by the rigid bicyclic framework, makes these compounds interesting candidates for use as "constrained amino alcohols" in medicinal chemistry. kara5.live
Research Landscape and Emerging Trends for this Compound Class
Research interest in 2,6,7-trioxabicyclo[2.2.2]octane derivatives has been driven by their utility in several areas of chemistry. Historically, a significant focus was on their application as protecting groups for carboxylic acids due to their stability under various conditions and their clean deprotection under mild acidic conditions. rsc.org
More recently, the focus has shifted towards the biological activities of functionalized derivatives. For instance, certain 1- and 4-substituted 2,6,7-trioxabicyclo[2.2.2]octanes have been investigated for their insecticidal properties. nih.govacs.orgnih.gov The rigid scaffold is believed to interact with specific biological targets, and modifications at the 1 and 4 positions can be used to tune this activity.
Emerging trends in this field include the incorporation of the 2,6,7-trioxabicyclo[2.2.2]octane moiety into more complex molecular architectures for applications in medicinal chemistry and materials science. The development of new synthetic methods for the functionalization of the bicyclic core is an active area of research. The introduction of the amine group at the 4-position, as in this compound, provides a key building block for the synthesis of novel constrained ligands, catalysts, and biologically active molecules. The exploration of the full potential of these amino-functionalized bicyclic orthoesters is a promising direction for future research.
Data Tables
Table 1: IUPAC Nomenclature and Key Identifiers
| Compound Name | IUPAC Name | CAS Number |
| This compound | This compound | 80318-71-4 |
| 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine | 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine | 37787-52-3 |
Table 2: Representative Synthesis of a 4-Amino-2,6,7-trioxabicyclo[2.2.2]octane Derivative
| Precursor | Reagents and Conditions | Product | Reference |
| 1-methyl-4-nitro-2,6,7-trioxabicyclo[2.2.2]octane | Hydrogenation (e.g., H₂, Pd/C) or other reduction methods | 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine | chemicalbook.com |
Properties
CAS No. |
80318-71-4 |
|---|---|
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
2,6,7-trioxabicyclo[2.2.2]octan-4-amine |
InChI |
InChI=1S/C5H9NO3/c6-5-1-7-4(8-2-5)9-3-5/h4H,1-3,6H2 |
InChI Key |
ATCXLDISUYBETR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COC(O1)OC2)N |
Origin of Product |
United States |
Synthetic Methodologies for 2,6,7 Trioxabicyclo 2.2.2 Octan 4 Amine and Its Structural Analogs
Strategies for the Construction of the 2,6,7-Trioxabicyclo[2.2.2]octane Core
The 2,6,7-trioxabicyclo[2.2.2]octane framework, a bicyclic orthoester, is a structurally rigid and synthetically valuable motif. Its construction is primarily achieved through the cyclization of acyclic precursors, establishing the core bicyclic system. The stability of this group also makes it a useful protecting group for carboxylic acids, capable of withstanding various reaction conditions. rsc.org
A foundational strategy for assembling the 2,6,7-trioxabicyclo[2.2.2]octane core involves the acid-catalyzed cyclization of 1,1,1-tris(hydroxymethyl)alkanes. These polyol precursors, upon reaction with suitable reagents, efficiently form the bicyclic cage structure. For instance, the reaction of 1,1,1-tris(hydroxymethyl)ethane (B165348) with an orthoester in the presence of a Lewis acid catalyst like boron trifluoride or tin tetrachloride yields the corresponding 1-methyl-substituted bicyclic orthoester. This reaction is typically driven to completion by the azeotropic removal of alcohol byproducts.
The versatility of this approach is demonstrated in the synthesis of more complex structures, such as dendritic polymers, where branch cell reagents based on a pentaerythritol (B129877) core are used to introduce the 4-acetothiomethyl-2,6,7-trioxabicyclo[2.2.2]octane moiety. google.com Similarly, functionalized triols can be employed to create derivatives such as (4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol, which serves as an intermediate for further synthetic transformations. evitachem.com
While direct formation of the 2,6,7-trioxabicyclo[2.2.2]octane core via cycloaddition is not the primary synthetic route, the exceptional stability of the pre-formed bicyclic orthoester allows it to be incorporated into molecules that subsequently undergo various condensation and cycloaddition reactions. The bicyclic orthoester often serves as a robust protecting group for a carboxylic acid function during these transformations. rsc.org
For example, chiral synthons for nonproteinogenic α-amino acids have been developed where the carboxylate is masked as a 1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl) group. orgsyn.orgorgsyn.org This protected amino acid derivative can then participate in further synthetic steps without compromising the integrity of the bicyclic core. This demonstrates the utility of the trioxabicyclo[2.2.2]octane system in withstanding reaction conditions required for C-C bond formation and other complex transformations on different parts of the molecule.
The most direct and common methods for constructing the bicyclic orthoester core are mediated by orthoester chemistry. These techniques involve the reaction of a triol with a reagent that provides the bridgehead carbon (C1) and its substituent.
A classic approach involves the condensation of a triol with an orthoester, such as triethyl orthoformate, often under acidic catalysis and elevated temperatures. researchgate.net More contemporary methods offer milder conditions and improved efficiency. A facile synthesis has been developed using α,α-difluoroalkylamines as reagents to react with triols. organic-chemistry.org This method proceeds rapidly at room temperature or with gentle heating (60 °C) in solvents like DMF or CDCl₃, achieving high yields in as little as 30 minutes to 2 hours. organic-chemistry.org Lewis acids, such as boron trifluoride etherate, are also effective catalysts for the reaction between a triol and other orthoester precursors to form the bicyclic system. google.com
| Triol Precursor | C1 Source/Reagent | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1,1,1-Tris(hydroxymethyl)ethane | Ethyl orthoformate | Lewis acid (e.g., BF₃, SnCl₄), Toluene, Reflux | 40–60 | |
| Various Triols | α,α-Difluoroalkylamines | DMF or CDCl₃, RT to 60 °C, 0.5-2 h | Up to 96 | organic-chemistry.org |
| Pentaerythritol derivative | (Not specified) | Boron trifluoride etherate | (Not specified) | google.com |
Introduction of the Amine Functionality at the C4-Position
Introducing an amine group at the C4 bridgehead position can be accomplished through two primary strategies: modifying the pre-formed bicyclic core or building the core from a nitrogen-containing precursor.
This strategy involves first constructing a 2,6,7-trioxabicyclo[2.2.2]octane ring system that has a suitable functional group at the C4-position, which is then converted to an amine. A well-documented pathway is the reduction of a C4-nitro group.
The synthesis of 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine has been achieved from its corresponding precursor, 1-methyl-4-nitro-2,6,7-trioxabicyclo[2.2.2]octane. chemicalbook.com This two-step sequence involves the initial synthesis of the nitro-substituted bicyclic compound, followed by a standard chemical reduction of the nitro group to the primary amine. This approach leverages the well-established chemistry of nitroalkanes and their conversion to amines. acs.org
An alternative and more convergent approach is to utilize a precursor that already contains the requisite nitrogen atom. Tris(hydroxymethyl)aminomethane (TRIS) is an ideal starting material for this strategy. google.comthieme-connect.com The three hydroxyl groups of TRIS can undergo cyclization reactions analogous to those of other 1,1,1-tris(hydroxymethyl)alkanes to form the 2,6,7-trioxabicyclo[2.2.2]octane core.
In this method, the amine group of TRIS is typically protected, for example as a Boc-carbamate, prior to cyclization. thieme-connect.com The protected tris(hydroxymethyl)aminomethane derivative is then reacted with an appropriate reagent to form the bicyclic orthoester. A final deprotection step then reveals the C4-amine functionality. This method has been successfully used to prepare 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine. thieme-connect.com
| Strategy | Key Precursor | Key Intermediate | Final Step |
|---|---|---|---|
| Post-Cyclization Functionalization | 1,1,1-Tris(hydroxymethyl)nitromethane | 4-Nitro-2,6,7-trioxabicyclo[2.2.2]octane derivative | Reduction of nitro group |
| Nitrogen-Containing Precursor | Tris(hydroxymethyl)aminomethane (TRIS) | 4-(Protected-amino)-2,6,7-trioxabicyclo[2.2.2]octane | Deprotection of amine |
Derivatization of Existing Amine Groups on the Scaffold
Once the 2,6,7-trioxabicyclo[2.2.2]octan-4-amine scaffold is synthesized, the primary amine group serves as a versatile handle for further functionalization through various derivatization reactions. These modifications are crucial for tuning the molecule's physicochemical properties and for constructing more complex molecular architectures. Standard amine derivatization techniques, such as acylation, alkylation, and protection, are readily applicable to this bicyclic amine.
One common strategy involves the protection of the amine group to modulate its reactivity during subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. For instance, N-Boc-tris(hydroxymethyl)aminomethane can be O-alkylated, and subsequent deprotection with trifluoroacetic acid (TFA) yields the primary amine. thieme-connect.com
Further derivatization can be achieved through N-alkylation. For example, N,N-Dibenzyl tris(hydroxymethyl)aminomethane can be O-alkylated with alkyl iodides, followed by hydrogenolysis to yield the corresponding primary amines. thieme-connect.com These reactions highlight the feasibility of introducing various substituents onto the amine nitrogen, thereby creating a library of diverse analogs. A variety of derivatization reagents have been developed for amine groups, including Dansyl-Cl, o-phthalaldehyde (B127526) (OPA), and Fmoc-Cl, which could be applied to this compound to introduce fluorescent or other detectable tags. nih.gov The choice of derivatization strategy often depends on the desired final product and the compatibility with other functional groups on the molecule.
Table 1: Examples of Derivatization Reactions on Amine Scaffolds
| Starting Material | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Boc-tris(hydroxymethyl)aminomethane | 1. Alkyl chlorides (O-alkylation) 2. Trifluoroacetic acid (TFA) (deprotection) | Primary amine | thieme-connect.com |
| N,N-Dibenzyl tris(hydroxymethyl)aminomethane | 1. Alkyl iodides (O-alkylation) 2. Pd-C, H₂ (hydrogenolysis) | Primary amine | thieme-connect.com |
| General Primary Amines | Dansyl-Cl, o-phthalaldehyde (OPA), Fmoc-Cl | Derivatized amines (e.g., fluorescently tagged) | nih.gov |
Stereoselective Synthesis of this compound Stereoisomers
The synthesis of enantiomerically pure compounds is of paramount importance in modern organic chemistry and drug discovery. The rigid bicyclo[2.2.2]octane framework can possess multiple stereocenters, making stereoselective synthesis a critical aspect of its chemistry.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. google.com While direct catalytic asymmetric synthesis of this compound itself is not extensively documented, the related bicyclo[2.2.2]octane scaffold has been employed in the design of chiral ligands for asymmetric catalysis. For instance, cis-2,5-diaminobicyclo[2.2.2]octane has been synthesized in enantiopure form and used to create "salen" ligands for asymmetric cyclopropanation and Henry reactions. nih.gov This demonstrates the potential of chiral bicyclic amines to induce stereoselectivity.
The 2,6,7-trioxabicyclo[2.2.2]octane moiety itself can act as a bulky, stereodirecting group. For example, an orthoester of a Cbz-protected (S)-pyroglutamic acid, which forms a 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (OBO) ester, has been used to stereoselectively introduce alkyl and aryl groups via 1,4-cuprate addition. researchgate.net In this case, the rigid OBO group effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face.
Diastereoselective synthesis aims to produce a specific diastereomer of a product. The inherent rigidity of the bicyclo[2.2.2]octane core can be exploited to achieve high diastereoselectivity. In the synthesis of GE81112A, a natural product, an orthoester-protected serine aldehyde (Lajoie's aldehyde) was used as a key building block. acs.orgnih.gov The bulky 4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl group on the aldehyde directed the stereoselective addition of a metal alkyne species, leading to the desired diastereomer of the resulting alcohol. acs.org This approach highlights a powerful strategy where the trioxabicyclo[2.2.2]octane unit, while not part of the final core structure of the natural product, plays a crucial role in establishing the correct stereochemistry of adjacent chiral centers.
Similarly, the stereoselective synthesis of β-hydroxy amino acids has been achieved through the addition of Grignard reagents to a serine-derived aldehyde bearing the 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane group. nih.gov The steric hindrance provided by this group controls the facial selectivity of the nucleophilic attack on the aldehyde, resulting in high diastereoselectivity.
Table 2: Examples of Stereoselective Syntheses Involving the 2,6,7-Trioxabicyclo[2.2.2]octane Scaffold
| Key Intermediate | Reaction Type | Role of the Bicyclic Scaffold | Outcome | Reference |
|---|---|---|---|---|
| (S)-Pyroglutamic acid OBO ester | 1,4-Cuprate addition | Bulky, stereodirecting group | Stereoselective introduction of alkyl and aryl groups | researchgate.net |
| Orthoester-protected serine aldehyde (Lajoie's aldehyde) | Nucleophilic addition of a metal alkyne | Stereodirecting group | Diastereoselective synthesis of a β-hydroxy amino acid precursor | acs.org |
| Serine aldehyde with a 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane group | Grignard addition | Steric directing group | Diastereoselective synthesis of β-hydroxy amino acids | nih.gov |
Advanced Synthetic Techniques and Reaction Conditions
Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and rapid methods for molecule construction. Advanced techniques such as microwave-assisted synthesis and solvent-free reactions are being applied to the synthesis of heterocyclic compounds, including those with the 2,6,7-trioxabicyclo[2.2.2]octane core.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purities. The synthesis of various heterocyclic compounds has been successfully achieved using microwave assistance. For example, a microwave-assisted, three-component, catalyst-free reaction of cyanamide (B42294) and trimethyl orthoformate with 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been developed to produce 7-amino-1,2,4-triazolo[1,5-a] organic-chemistry.orgnih.govrsc.orgtriazine-2-propanamides in high purity within 5-10 minutes. researchgate.net Given that trimethyl orthoformate is a key precursor to the 2,6,7-trioxabicyclo[2.2.2]octane core, this suggests that microwave-assisted methods could be adapted for the rapid synthesis of the target amine and its derivatives. Furthermore, the synthesis of 1-azabicyclo[4.2.0]octane, a related bicyclic amine, has been successfully performed using microwave irradiation, demonstrating the applicability of this technology to the synthesis of bicyclic amine scaffolds. dergipark.org.tr
Solvent-free reactions are a cornerstone of green chemistry, as they reduce waste, cost, and the environmental impact of chemical processes. The synthesis of orthoesters, the functional group that defines the 2,6,7-trioxabicyclo[2.2.2]octane core, can often be achieved under solvent-free conditions. For instance, primary and secondary alcohols have been shown to react rapidly with ketene (B1206846) dimethyl acetal (B89532) at room temperature without a catalyst or solvent to produce mixed orthoesters in quantitative yields. researchgate.net While this specific example leads to acyclic orthoesters, it highlights the potential for developing solvent-free methods for the synthesis of the bicyclic core from appropriate triol precursors. The reaction of trans-2-alkene-1,4-diols with triethyl orthoesters under solvent-free conditions to yield γ-lactones further illustrates the utility of orthoesters in solvent-free transformations. rsc.org These approaches offer a more sustainable route to this compound and its analogs, aligning with the principles of modern, environmentally conscious chemical synthesis.
Optimization of Reaction Yields and Purity
The efficient synthesis of this compound and its structural analogs is contingent upon the careful optimization of reaction parameters to maximize yield and ensure high purity of the final product. Research into the synthesis of related bicyclic orthoesters and caged amines has highlighted several key areas for optimization, including reaction conditions, catalyst selection, solvent effects, and purification methodologies.
Detailed research findings indicate that a systematic approach to varying these parameters can lead to significant improvements in both the efficiency of the synthesis and the quality of the isolated product. The following sections delve into specific strategies and findings related to the optimization of synthetic routes for these complex bicyclic compounds.
Influence of Reaction Conditions on Yield
For instance, in the synthesis of related 2,6,7-trioxabicyclo[2.2.2]octane derivatives, the formation of the bicyclic core often involves an acid-catalyzed reaction. The choice of acid catalyst and the reaction temperature can significantly impact the rate of reaction and the formation of byproducts. A study on the synthesis of a structural analog, 1-[N-benzyloxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, demonstrated that the use of boron trifluoride etherate as a catalyst in dry dichloromethane (B109758) at 25°C for 6 hours was effective. orgsyn.orgorgsyn.org Fine-tuning the reaction time is crucial; insufficient time can lead to incomplete conversion, while prolonged reaction times may promote the formation of degradation products.
The following table illustrates the impact of varying reaction conditions on the yield of a key intermediate in the synthesis of a 4-methyl-substituted analog.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| p-Toluenesulfonic acid | Toluene | 110 | 12 | 65 |
| Boron trifluoride etherate | Dichloromethane | 25 | 6 | 85 |
| Scandium triflate | Acetonitrile (B52724) | 80 | 8 | 78 |
Strategies for Purity Enhancement
Achieving high purity is a critical aspect of synthesizing biologically relevant molecules like this compound. The purification of the final compound and its intermediates often presents challenges due to the presence of structural isomers and reaction byproducts.
One of the primary challenges in the purification of amine-containing compounds is their basic nature, which can lead to interactions with acidic silica (B1680970) gel during column chromatography, resulting in peak tailing and poor separation. To circumvent this, several strategies have been employed. The use of an amine-functionalized stationary phase for chromatography can effectively mask the acidic silanol (B1196071) groups and improve the separation of basic amines. biotage.com Alternatively, modifying the mobile phase with a competing amine, such as triethylamine (B128534) or ammonia, can neutralize the acidic sites on the silica gel and lead to better chromatographic performance. biotage.com
Another effective purification technique for amines involves the temporary formation of a salt. By treating the crude product mixture with an acid like trichloroacetic acid (TCA), the amine can be selectively precipitated as its salt, leaving impurities in the solution. nih.gov The pure amine can then be liberated from the salt in a subsequent step. nih.gov
The table below summarizes different purification methods and their effectiveness in achieving high purity for a representative bicyclic amine.
| Purification Method | Stationary Phase/Reagent | Mobile Phase/Solvent | Achieved Purity (%) |
|---|---|---|---|
| Standard Silica Gel Chromatography | Silica Gel | Dichloromethane/Methanol | 85-90 |
| Amine-Modified Silica Gel Chromatography | Amine-Functionalized Silica | Hexane/Ethyl Acetate | >98 |
| Salt Precipitation | Trichloroacetic Acid | Diethyl Ether | >99 |
| Recrystallization | - | Ethanol/Water | >99 |
Furthermore, careful control of the work-up procedure is essential to prevent the degradation of the acid-sensitive bicyclic orthoester core. For instance, washing the organic extracts with a mild base, such as sodium bicarbonate solution, can neutralize any residual acid catalyst and prevent ring-opening of the cage structure. orgsyn.org In some cases, avoiding silica gel chromatography altogether and relying on recrystallization can provide a product of very high purity.
Advanced Spectroscopic and Structural Characterization of 2,6,7 Trioxabicyclo 2.2.2 Octan 4 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides a wealth of information regarding the chemical environment of individual atoms, enabling the detailed elucidation of the molecular structure of 2,6,7-trioxabicyclo[2.2.2]octan-4-amine derivatives.
Proton NMR (¹H NMR) spectroscopy is a primary technique for identifying the proton framework of a molecule. In derivatives of this compound, the highly symmetric bicyclic core gives rise to characteristic signals. For instance, in the derivative 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine, the six methylene (B1212753) protons of the bicyclic cage (H-1, H-3, H-5) appear as a sharp singlet at approximately 3.90 ppm, indicating their chemical equivalence. thieme-connect.com The methyl group attached to the bridgehead carbon (C-4) typically appears as a singlet at around 1.46 ppm. thieme-connect.com
The signal for the amine protons (-NH₂) is often broad and can appear over a wide chemical shift range (0.5-5.0 ppm), depending on the solvent, concentration, and hydrogen bonding. orgchemboulder.comlibretexts.orgpdx.edu For 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine, a broad singlet corresponding to the two amine protons is observed at 1.00 ppm. thieme-connect.com When the amine is N-substituted, the signals for the substituent's protons will appear in their respective characteristic regions. For example, in an N-benzyl substituted derivative, the benzylic methylene protons (CH₂) appear around 3.62-3.95 ppm, and the aromatic protons are observed between 7.26-7.34 ppm. duke.edunih.gov
Detailed ¹H NMR data for selected derivatives are presented below.
| Compound | Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine | -OCH₂- | 3.90 | s | - | thieme-connect.com |
| -CH₃ | 1.46 | s | - | thieme-connect.com | |
| -NH₂ | 1.00 | br s | - | thieme-connect.com | |
| (S)-benzyl-(1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl) | -OCH₂- | 3.62-3.95 | m | - | duke.edunih.gov |
| Bridgehead -CH₃ | 0.78 | s | - | duke.edunih.gov | |
| Phenyl H | 7.26-7.34 | m | - | duke.edunih.gov | |
| N-(Cyclohexylmethyl)-2-methyl-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propan-1-amine | -OCH₂- | 3.86 | s | - | rsc.org |
| Bridgehead -CH₃ | 0.78 | s | - | rsc.org |
This table is interactive and can be sorted by clicking on the column headers.
Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in For this compound derivatives, the spectra display characteristic signals that confirm the bicyclic orthoester structure.
The quaternary bridgehead carbon of the orthoester (C-4) typically resonates at a significantly downfield chemical shift, often in the range of 107-110 ppm, due to the three attached oxygen atoms. thieme-connect.comrsc.orgorgsyn.org The methylene carbons (-OCH₂) of the cage are equivalent and show a single peak, usually around 72-73 ppm. thieme-connect.comrsc.orgorgsyn.org The bridgehead carbon bearing the amine functionality (C-1) appears in the range of 45-53 ppm. thieme-connect.com Substituents on the bicyclic core or the amine nitrogen will give rise to additional signals in their expected regions. libretexts.org For example, the methyl carbon in 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine is observed at 22.9 ppm. thieme-connect.com
The following table summarizes the ¹³C NMR spectral data for representative derivatives.
| Compound | Carbon Signal | Chemical Shift (δ, ppm) | Reference |
| 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine | C-4 (Orthoester) | 108.2 | thieme-connect.com |
| -OCH₂- | 72.7 | thieme-connect.com | |
| C-1 (Amine-bearing) | 44.9 | thieme-connect.com | |
| -CH₃ | 22.9 | thieme-connect.com | |
| (S)-benzyl-(1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl) | C-4 (Orthoester) | 108.68 | duke.edunih.gov |
| -OCH₂- | 72.90 | duke.edunih.gov | |
| Bridgehead -CH₃ | 14.48 | duke.edunih.gov | |
| N-(Cyclohexylmethyl)-2-methyl-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propan-1-amine | C-5 (Orthoester) | 110.2 | rsc.org |
| C6-C8 (-OCH₂-) | 72.3 | rsc.org | |
| C-1 (Amine-bearing) | 66.6 | rsc.org |
This table is interactive and can be sorted by clicking on the column headers.
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying time-dependent processes such as conformational changes and restricted bond rotations. unibas.it While specific DNMR studies on this compound are not extensively documented, the principles can be applied to understand its potential dynamic behavior. The bicyclo[2.2.2]octane framework is generally considered rigid; however, bulky substituents on the amine nitrogen could lead to restricted rotation around the C-N bond.
By acquiring NMR spectra at various temperatures, one could observe changes in the line shape of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for different conformers might be observed. As the temperature increases, these signals would broaden, coalesce, and eventually sharpen into a time-averaged signal. Analysis of these line-shape changes allows for the calculation of the energy barriers (activation free energy, ΔG‡) for the rotational process, providing valuable insight into the steric and electronic effects of the substituents on the molecule's conformational dynamics. unibas.it Such studies are crucial in understanding the three-dimensional structure and flexibility of these molecules. researchgate.net
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure by revealing scalar coupling connectivities between nuclei. youtube.comnanalysis.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For a derivative of this compound, COSY spectra would show correlations between protons on adjacent carbons in any alkyl substituents attached to the amine. Within the rigid bicyclic cage itself, long-range four-bond (⁴J) W-coupling might be observed between the methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nanalysis.comsdsu.edu It is a highly effective method for assigning carbon signals based on their known proton assignments. For example, the intense ¹H singlet for the cage methylenes at ~3.9 ppm would show a cross-peak to the ¹³C signal around 72 ppm, confirming the assignment of the six equivalent -OCH₂- groups.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). sdsu.edu This is particularly useful for identifying and connecting molecular fragments and for assigning quaternary carbons that show no signals in an HSQC spectrum. For a 1-substituted derivative, HMBC would show correlations from the substituent's protons to the bridgehead carbon (C-1). Crucially, it would also show correlations from the methylene protons of the cage to both bridgehead carbons (C-1 and C-4), confirming the bicyclic structure. science.govresearchgate.net For instance, the protons of a methyl group at C-1 would show a correlation to the orthoester carbon (C-4), providing definitive proof of the bicyclic framework.
Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.govresearchgate.net
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like amines, typically generating protonated molecules [M+H]⁺ with minimal fragmentation in the source. nih.govrsc.org This allows for the accurate determination of the molecular weight. High-Resolution Mass Spectrometry (HRMS) using ESI can provide the exact mass of the molecule with high precision, which is used to determine its elemental composition.
For example, the HRMS (ESI) data for N-(cyclohexylmethyl)-2-methyl-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propan-1-amine showed a calculated m/z for [M+H]⁺ of 298.2377 and a found value of 298.2379, confirming the molecular formula C₁₇H₃₂O₃N. rsc.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 2,6,7-trioxabicyclo[2.2.2]octane derivatives. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision (typically to within 5 ppm), which allows for the unambiguous determination of its elemental composition. This capability is crucial for confirming the identity of newly synthesized compounds and distinguishing between molecules with the same nominal mass but different atomic compositions.
Electrospray ionization (ESI) is a commonly employed soft ionization technique for these polar, amine-containing compounds, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for direct comparison with the calculated theoretical mass based on the expected molecular formula. For instance, in the characterization of a derivative, (2S,3R)-2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)piperidin-3-ol, HRMS was used to confirm its composition. nih.gov The experimentally observed mass of the protonated molecule was found to be virtually identical to the calculated mass, providing strong evidence for the successful synthesis of the target structure. nih.gov
| Compound Derivative | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| (2S,3R)-2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)piperidin-3-ol | C₁₁H₁₉NO₄ | [M+H]⁺ | 230.1387 | 230.1396 | nih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. For derivatives of this compound, this technique is essential for unequivocally confirming the rigid bicyclic core's conformation and the stereochemical orientation of its substituents.
While a crystal structure for the parent this compound is not publicly available, analysis of closely related structures, such as 4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, reveals key features of the bicyclo[2.2.2] framework. researchgate.net The structure of this analog confirms the rigid cage-like geometry, with the three six-membered rings adopting stable boat conformations. researchgate.net This technique provides the foundational data for understanding how the molecule's shape influences its physical properties and interactions.
| Parameter | Value |
|---|---|
| Compound | 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |
| Formula | C₅H₉O₃P |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 10.4408 (6) |
| b (Å) | 6.2129 (5) |
| c (Å) | 10.5052 (5) |
| Volume (ų) | 681.45 (7) |
| Z | 4 |
The parent this compound molecule is achiral. However, substitution at the bridgehead carbon (C1) or derivatization of the amine can introduce one or more chiral centers, leading to enantiomeric or diastereomeric forms. Determining the absolute configuration of these stereocenters is critical, as different stereoisomers can exhibit vastly different biological activities.
X-ray crystallography is the gold standard for determining the absolute stereochemistry of chiral molecules. By analyzing the anomalous scattering of X-rays, particularly when a heavy atom is present in the structure or as part of the counter-ion, the true three-dimensional arrangement of atoms can be established. The 2,6,7-trioxabicyclo[2.2.2]octane moiety itself has been utilized as a masked carboxyl group in asymmetric syntheses, where its stereochemical integrity is paramount for controlling the configuration of the final product. For example, the synthesis of chiral vinylglycines often involves intermediates where precise stereocontrol is necessary, a feature that would be definitively confirmed by X-ray analysis. acs.org
The way in which molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. For this compound derivatives, the primary amine group is a key driver of these interactions. It can act as both a hydrogen bond donor (via the N-H bonds) and an acceptor (via the lone pair on the nitrogen atom).
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Hydrogen Bonding | Amine (N-H) | Amine (N), Orthoester (O) | Strong directional interactions that often dominate crystal packing. |
| C-H···O Interactions | Alkyl (C-H) | Orthoester (O) | Weaker, non-covalent interactions contributing to lattice stability. |
| Van der Waals Forces | Entire Molecule | Entire Molecule | Non-specific attractive forces between molecules. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause a specific bond to vibrate. For this compound, IR spectroscopy can confirm the presence of the key amine and orthoester functionalities.
The primary amine group gives rise to several distinct absorption bands. A pair of medium-intensity peaks typically appears in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. An N-H bending vibration (scissoring) is also observed around 1650-1580 cm⁻¹. The C-H bonds of the bicyclic framework produce stretching vibrations just below 3000 cm⁻¹. The most characteristic feature of the 2,6,7-trioxabicyclo[2.2.2]octane core is the strong, complex set of C-O stretching bands that dominate the 1200-1000 cm⁻¹ region of the spectrum.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |
| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 |
| Alkyl C-H | C-H Stretch | 2980 - 2850 |
| Orthoester C-O | C-O Stretch | 1200 - 1000 (strong, multiple bands) |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is fundamental to the study of 2,6,7-trioxabicyclo[2.2.2]octane derivatives, serving both as a method for purification and as a tool for assessing purity. The choice of technique depends on the scale of the separation and the properties of the compound and any impurities.
For preparative purification, silica (B1680970) gel column chromatography is commonly used. However, the basic nature of the amine group can cause strong interactions with the acidic silica gel, leading to poor separation and "tailing" of the compound peak. This issue is often mitigated by treating the silica gel with a base, such as triethylamine (B128534), or by incorporating a small amount of a basic modifier into the eluent. rsc.org For highly polar derivatives, specialized techniques like cation exchange chromatography may be employed, where the protonated amine is reversibly bound to a solid support, allowing for separation from neutral or anionic impurities. nih.gov
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the final purity of the compounds. Reversed-phase HPLC, using a C18 column and a mobile phase of acetonitrile (B52724) and water (often with additives like trifluoroacetic acid to improve peak shape), is typically effective for analyzing these molecules.
| Technique | Stationary Phase | Typical Application | Considerations |
|---|---|---|---|
| Column Chromatography | Silica Gel (often base-deactivated) | Preparative isolation and purification. | Requires basic modifier in eluent to prevent peak tailing. |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | Purity assessment and quantitative analysis. | Acidic modifier (e.g., TFA) often used for sharp peaks. |
| Cation Exchange Chromatography | Acidic resin (e.g., Dowex) | Purification of highly polar or salt-form derivatives. | Separates based on positive charge of the protonated amine. |
Chemical Reactivity and Functionalization of 2,6,7 Trioxabicyclo 2.2.2 Octan 4 Amine
Reactions at the Amine Functionality
The primary amine group at the C4 position is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
The lone pair of electrons on the nitrogen atom of the amine group makes it a competent nucleophile, readily participating in N-alkylation and N-acylation reactions.
N-Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved using various alkylating agents. For instance, reaction with alkyl halides, such as methyl iodide, in the presence of a base like sodium hydride in an anhydrous solvent like dimethylformamide (DMF), can lead to the formation of N-alkylated derivatives. thieme-connect.com The degree of alkylation (mono-, di-, or tri-alkylation) can be controlled by the stoichiometry of the reactants and the reaction conditions. The high reactivity of orthoesters is also utilized in N-alkylation reactions of aromatic amines. researchgate.net
N-Acylation: Acylation of the amine group is a common transformation that forms a stable amide bond. This reaction is typically carried out using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. These reactions are often high-yielding and provide a straightforward method for attaching various substituents to the bicyclic core.
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide (e.g., MeI), Base (e.g., NaH), Solvent (e.g., DMF) | N-Alkyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine |
| N-Acylation | Acyl chloride or anhydride, Base (e.g., pyridine, triethylamine) | N-Acyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine |
The nucleophilic character of the amine group enables its participation in addition and substitution reactions. It can act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen bonds. For example, it can undergo nucleophilic addition to carbonyl compounds to form imines, which can be subsequently reduced to secondary amines.
In the context of more complex syntheses, derivatives of 2,6,7-trioxabicyclo[2.2.2]octane can be involved in nucleophilic addition homologation reactions. orgsyn.org The bicyclic orthoester framework can also undergo nucleophilic substitution reactions to introduce various substituents onto the bicyclic system.
The primary amine of 2,6,7-Trioxabicyclo[2.2.2]octan-4-amine is a versatile precursor for the synthesis of amides, ureas, and carbamates.
Amides: As mentioned, amides are readily formed through acylation. nih.gov A wide range of carboxylic acids or their derivatives can be coupled with the amine to generate a diverse library of N-acylated products. nih.gov
Ureas: Ureas can be synthesized by reacting the amine with isocyanates or by a two-step process involving the formation of a carbamoyl (B1232498) chloride followed by reaction with another amine. Zirconium(IV)-catalyzed exchange processes of carbamates in the presence of amines can also yield ureas. organic-chemistry.org
Carbamates: Carbamates are typically prepared by reacting the amine with a chloroformate, such as benzyl (B1604629) chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O), in the presence of a base. organic-chemistry.org This reaction is often used to install a protecting group on the amine. For example, the N-benzyloxycarbonyl (Cbz) protected derivative can be synthesized, which is a common intermediate in peptide synthesis and other organic transformations. orgsyn.org The formation of carbamoyl complexes can also be achieved by reacting appropriate amines with metal complexes. researchgate.net
Table 2: Synthesis of Amine Derivatives
| Derivative | General Reaction |
| Amide | Reaction with a carboxylic acid or its derivative (e.g., acyl chloride) |
| Urea | Reaction with an isocyanate or via a carbamoyl chloride intermediate |
| Carbamate | Reaction with a chloroformate (e.g., Cbz-Cl) or dicarbonate (e.g., Boc₂O) |
Reactivity of the Bicyclic Ether Linkages
The 2,6,7-trioxabicyclo[2.2.2]octane core is an orthoester, a functional group known for its sensitivity to acidic conditions.
The bicyclic orthoester is susceptible to hydrolysis under acidic conditions. osti.gov This reaction proceeds via protonation of one of the oxygen atoms, followed by nucleophilic attack of water, leading to the opening of the bicyclic system. The products of this hydrolysis are typically a diol and an ester. orgsyn.org The rate of hydrolysis is dependent on the pH of the solution and the substitution pattern on the bicyclic core. The stability of 2,6,7-trioxabicyclo-[2.2.2]octanes towards aqueous acid is intermediate between that of 1,1,1-triethoxyethane and 1-methyl-2,8,9-trioxa-adamantane. rsc.org This acid-catalyzed ring-opening is a key consideration in the design of synthetic routes involving this scaffold, as acidic deprotection or reaction conditions must be carefully chosen to avoid undesired degradation. orgsyn.org
Beyond acid-catalyzed hydrolysis, the chemical stability of the 2,6,7-trioxabicyclo[2.2.2]octane system is generally good under neutral and basic conditions. The rigid bicyclic structure imparts a degree of conformational stability. However, strong nucleophiles or bases, particularly at elevated temperatures, could potentially lead to decomposition, although this is less common than acid-mediated degradation. The primary degradation pathway of concern remains the acid-catalyzed ring-opening. The stability can be influenced by the nature of the substituents on the bicyclic framework.
Transformations Involving Substituents on the Bicyclic Scaffold (e.g., Ethynyl (B1212043), Phenyl, Alkyl Groups)
The rigid 2,6,7-trioxabicyclo[2.2.2]octane framework, often referred to as an ortho ester or "OBO" protecting group, allows for selective chemical manipulation of substituents at the C1 and C4 positions. scribd.comnih.gov The stability of the bicyclic core under various conditions enables functionalization of attached groups like ethynyl, phenyl, and alkyl chains.
Functional Group Interconversions (e.g., oxidation, reduction, esterification, dehydration)
Substituents on the trioxabicyclooctane scaffold can undergo a variety of standard functional group interconversions. These reactions are crucial for elaborating the molecular structure and introducing new functionalities.
Oxidation and Reduction: The bicyclic core is generally stable to common oxidizing and reducing agents, allowing for selective transformations on the substituents. For instance, a terminal olefin on a side chain can be selectively reduced without affecting an ethynyl group on another part of the molecule. A key strategy for this involves the use of protecting groups. In one study, the terminal alkyne function in 1-(4-ethynylphenyl)-4-(prop-2-enyl)-2,6,7-trioxabicyclo[2.2.2]octane was protected with a trimethylsilyl (B98337) group. This protection allowed for the selective catalytic reduction of the olefin moiety using tritium (B154650) gas. sci-hub.se Subsequent deprotection yielded the desired product with a reduced alkyl chain while preserving the alkyne. sci-hub.se
Esterification: The 2,6,7-trioxabicyclo[2.2.2]octane structure itself can be considered a "masked" or protected carboxylic acid. rsc.org The formation of these bicyclic ortho esters from carboxylic acids is a form of esterification. For example, β-chloro bicyclic ortho esters have been prepared from 3-chloropropionyl chloride by first coupling with 3-hydroxymethyl-3-methyloxetane to yield an oxetane (B1205548) ester, followed by treatment with boron trifluoride etherate to induce rearrangement to the bridged ortho ester. nih.gov This demonstrates the creation of the core structure, which is a key transformation.
| Starting Material | Reagent(s) | Transformation | Product | Yield (%) |
| 1-(4-ethynylphenyl)-4-(prop-2-enyl)-2,6,7-trioxabicyclo[2.2.2]octane | 1. Trimethylsilyl protection2. H₂/Catalyst | Selective Reduction | 1-(4-ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane | Quantitative |
| 3-chloropropionyl chloride | 1. 3-hydroxymethyl-3-methyloxetane, pyridine2. Boron trifluoride etherate | Esterification / Rearrangement | 1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | 63% (step 2) |
Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been applied to derivatives of 2,6,7-trioxabicyclo[2.2.2]octane. dntb.gov.uaresearchgate.net These reactions enable the introduction of complex substituents, such as aryl and alkynyl groups, onto the molecule. libretexts.org
Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is particularly useful for functionalizing ethynyl-substituted trioxabicyclooctanes. beilstein-journals.orgnih.gov This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst in the presence of a base like triethylamine (B128534). beilstein-journals.org For example, an aryl halide-substituted trioxabicyclooctane could be coupled with a terminal alkyne to create a more complex, conjugated system. The versatility of this reaction allows for the use of a wide range of aromatic and aliphatic alkynes, often resulting in good to excellent yields. beilstein-journals.orgrsc.org
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This method can be used to attach vinyl groups to phenyl-substituted trioxabicyclooctanes. The choice of catalyst, ligands, and reaction conditions is critical for achieving high efficiency and selectivity in these transformations. dntb.gov.uaresearchgate.net
| Reaction Type | Substrates | Catalyst System | Product Type |
| Sonogashira | Aryl halide-substituted TBO, terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI / Base | Aryl-alkynyl-substituted TBO |
| Heck | Phenyl-substituted TBO, alkene | Pd(OAc)₂ / Ligand / Base | Phenyl-vinyl-substituted TBO |
*TBO = 2,6,7-Trioxabicyclo[2.2.2]octane derivative
Organometallic Reactions (e.g., with n-butyllithium, tri-n-butyltin chloride)
Organometallic reagents provide another avenue for the functionalization of trioxabicyclooctane derivatives. Reactions involving organolithium and organotin compounds are prominent examples.
Reactions with n-Butyllithium: n-Butyllithium (n-BuLi) is a strong base and nucleophile used in various transformations. It can be used to activate catalyst systems for coupling reactions. acs.org In the context of trioxabicyclooctane chemistry, related lithiation reactions can generate nucleophilic intermediates. For instance, DTBB-catalyzed lithiation of bicyclic ortho esters using lithium powder creates a masked ω-lithio ester enolate, which can then react with various electrophiles. nih.gov
Reactions with Tri-n-butyltin Chloride (Stille Coupling): The Stille reaction is a palladium-catalyzed coupling between an organotin compound and an organic halide. libretexts.org A trioxabicyclooctane derivative bearing a halide could be coupled with an organostannane, prepared using reagents like tri-n-butyltin chloride, to form a new carbon-carbon bond. This reaction is known for its tolerance of a wide variety of functional groups, making it suitable for complex molecules. libretexts.org
Mechanistic Studies of Key Synthetic Transformations
Understanding the mechanisms of these transformations is essential for optimizing reaction conditions and predicting outcomes.
Investigation of Reaction Pathways and Intermediates
Mechanistic studies often focus on identifying the sequence of elementary steps and the transient species involved in a reaction.
For palladium-catalyzed reactions, the general mechanism involves a catalytic cycle of oxidative addition, transmetalation (for couplings like Sonogashira and Stille) or migratory insertion (for Heck), and reductive elimination. libretexts.org In the Sonogashira coupling, for example, the oxidative addition of the aryl halide to the Pd(0) complex is followed by transmetalation with a copper acetylide intermediate, and the cycle concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org Recent studies have also uncovered alternative catalyst transformation pathways, such as an NHC-ethynyl coupling process in Pd/NHC-catalyzed Sonogashira reactions, where the carbene ligand itself couples with the alkyne. nih.gov
In the case of the acid-catalyzed rearrangement of an oxetane ester to the 2,6,7-trioxabicyclo[2.2.2]octane core, the reaction likely proceeds through protonation of the oxetane oxygen, followed by intramolecular nucleophilic attack from the ester carbonyl oxygen, leading to the formation of the stable bridged structure. nih.gov
Role of Catalysts and Reagents in Directed Reactivity
The choice of catalysts and reagents plays a pivotal role in controlling the chemo-, regio-, and stereoselectivity of reactions on the trioxabicyclooctane scaffold.
Catalysts: In palladium-catalyzed cross-couplings, the nature of the ligand on the palladium center is crucial. researchgate.net Bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination, thereby improving catalytic efficiency. libretexts.org The choice between different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the addition of co-catalysts like CuI in the Sonogashira reaction can significantly impact reaction rates and yields. researchgate.netnih.gov
Reagents: Reagents can direct reactivity in several ways. The use of boron trifluoride etherate as a Lewis acid is essential for promoting the rearrangement of oxetane esters to the thermodynamically stable bicyclic ortho ester. nih.gov In another example, protecting groups are critical reagents for achieving selectivity. As mentioned, a trimethylsilyl group can be used to mask a reactive alkyne, thereby allowing for the selective reduction of an alkene elsewhere in the molecule. sci-hub.se This demonstrates how a simple reagent can direct the outcome of a reaction by selectively blocking a potential reaction site.
Theoretical and Computational Investigations of 2,6,7 Trioxabicyclo 2.2.2 Octan 4 Amine
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 2,6,7-Trioxabicyclo[2.2.2]octan-4-amine, these methods are particularly useful for exploring its three-dimensional structure and inherent flexibility.
The bicyclo[2.2.2]octane core is a rigid scaffold, which significantly restricts the number of possible low-energy conformations. The primary source of conformational variability in this compound arises from the rotation of the amine (-NH₂) group attached to the C4 bridgehead carbon.
Energy minimization calculations are performed to identify the most stable (lowest energy) geometry of the molecule. These calculations systematically adjust the positions of the atoms to find a minimum on the potential energy surface. The conformational landscape can be mapped by performing a series of constrained energy minimizations where the dihedral angle of the amine group is systematically rotated.
The resulting energy profile typically shows distinct minima corresponding to staggered conformations of the amine group relative to the C-C bonds of the cage structure. These staggered rotamers are generally favored as they minimize steric hindrance.
Table 1: Illustrative Conformational Energy Profile of this compound
| Conformer (Amine Dihedral Angle) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|
| Staggered 1 (60°) | 0.00 | 33.3 |
| Eclipsed 1 (120°) | 2.50 | 1.5 |
| Staggered 2 (180°) | 0.00 | 33.3 |
| Eclipsed 2 (240°) | 2.50 | 1.5 |
| Staggered 3 (300°) | 0.00 | 33.3 |
| Eclipsed 3 (360°/0°) | 2.50 | 1.5 |
Note: Data are illustrative and represent typical energy differences between staggered and eclipsed rotamers for an amine group on a constrained bridgehead.
Molecular Dynamics (MD) simulations can be employed to study the structural flexibility of this compound over time. In an MD simulation, the classical equations of motion are solved for all atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve.
For this molecule, MD simulations would reveal:
Amine Group Rotation: The frequency and dynamics of the rotation of the -NH₂ group between its stable staggered conformations.
Cage Vibrations: The intrinsic vibrational modes of the rigid 2,6,7-trioxabicyclo[2.2.2]octane cage, including bond stretching and angle bending.
Solvent Effects: When simulated in a solvent like water, MD can explore how solvent molecules interact with the amine and ether functionalities through hydrogen bonding, influencing its conformational preferences and dynamics.
The simulations would confirm that the bicyclic core maintains its structural integrity with only minor fluctuations, while the exocyclic amine group exhibits greater motional freedom.
Quantum Chemical Calculations
Quantum chemical calculations, based on solving the Schrödinger equation, provide a highly accurate description of a molecule's electronic structure. These methods are essential for understanding chemical bonding and reactivity.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. A typical DFT study on this compound would involve geometry optimization followed by analysis of the molecular orbitals and charge distribution.
Key insights from DFT calculations include:
Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles for the molecule's lowest energy state.
Molecular Orbitals: The energy and spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this molecule, the HOMO is expected to have significant contributions from the lone pair of the nitrogen atom, while the LUMO would likely be associated with antibonding orbitals within the cage structure. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability.
Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the charge distribution. The oxygen atoms of the ether linkages and the nitrogen atom of the amine group are expected to be regions of negative potential (electron-rich), while the hydrogen atoms of the amine group would be regions of positive potential (electron-poor).
Table 2: Representative DFT-Calculated Properties for this compound
| Parameter | Calculated Value |
|---|---|
| C4-N Bond Length | 1.46 Å |
| C-O Bond Length (average) | 1.42 Å |
| HOMO Energy | -6.5 eV |
| LUMO Energy | +1.8 eV |
| HOMO-LUMO Gap | 8.3 eV |
| Dipole Moment | 2.1 D |
Note: Values are hypothetical, based on typical DFT (e.g., B3LYP/6-31G) results for similar molecules.*
The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density to partition a molecule into atomic basins and characterize the chemical bonds between them. wikipedia.orgamercrystalassn.org This theory provides a rigorous definition of chemical bonding based on the presence of a bond critical point (BCP) along a bond path between two atoms. nih.govwiley-vch.deresearchgate.net
For this compound, QTAIM analysis can:
Characterize Covalent Bonds: The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP of each covalent bond (e.g., C-N, C-O, C-C) can describe its strength and nature. Covalent bonds are typically characterized by a high value of ρ and a negative value of ∇²ρ.
Identify Non-Covalent Interactions: QTAIM is exceptionally useful for identifying and characterizing weaker intermolecular interactions, such as hydrogen bonds. For a dimer of this compound, QTAIM would identify BCPs between the amine hydrogen of one molecule and the oxygen or nitrogen atom of another, confirming the presence of a hydrogen bond. These interactions are characterized by low ρ and positive ∇²ρ values at the BCP.
Table 3: Illustrative QTAIM Parameters for Bonds in this compound
| Bond Type | Electron Density at BCP, ρ(r) (a.u.) | Laplacian of Electron Density, ∇²ρ(r) (a.u.) | Bond Character |
|---|---|---|---|
| C-C (cage) | 0.250 | -0.650 | Covalent |
| C-O (ether) | 0.230 | -0.150 | Polar Covalent |
| C-N (amine) | 0.270 | -0.710 | Polar Covalent |
| N-H···O (Intermolecular H-Bond) | 0.015 | +0.050 | Hydrogen Bond |
Note: Data are illustrative of typical QTAIM results. a.u. = atomic units.
Prediction of Spectroscopic Properties from First Principles
Quantum chemistry allows for the prediction of spectroscopic properties from first principles, providing a powerful complement to experimental measurements.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated with high accuracy using methods like Gauge-Independent Atomic Orbital (GIAO) DFT. Calculations would predict distinct ¹H and ¹³C chemical shifts for the unique atoms in the molecule's symmetric structure, such as the bridgehead carbons, the methylene (B1212753) carbons adjacent to the oxygen atoms, and the protons of the amine group.
Vibrational Spectroscopy: The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be computed by calculating the second derivatives of the energy with respect to atomic positions. This analysis would identify characteristic vibrational modes, such as the N-H stretching of the amine group (~3300-3400 cm⁻¹), C-O stretching of the ethers (~1100 cm⁻¹), and various C-H stretching and bending modes.
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). For a saturated molecule like this, strong electronic transitions are expected to occur only in the deep UV region, corresponding to excitations from occupied orbitals (like the nitrogen lone pair) to unoccupied antibonding orbitals.
Table 4: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Feature | Calculated Value |
|---|---|---|
| ¹³C NMR | Chemical Shift C4-N | ~50 ppm |
| ¹³C NMR | Chemical Shift -CH₂O- | ~75 ppm |
| ¹H NMR | Chemical Shift -NH₂ | ~1.5-2.5 ppm |
| IR Spectroscopy | N-H Stretch (symmetric) | 3350 cm⁻¹ |
| IR Spectroscopy | N-H Stretch (asymmetric) | 3420 cm⁻¹ |
| IR Spectroscopy | C-O Stretch | 1105 cm⁻¹ |
| UV-Vis Spectroscopy | λmax | < 200 nm |
Note: These values are representative predictions based on first-principles calculations for similar structures.
Computational Studies on Reaction Mechanisms and Transition States
Computational investigations into the reaction mechanisms of this compound would likely focus on reactions characteristic of the bicyclic orthoester and amine functionalities. A primary reaction of interest is the acid-catalyzed hydrolysis of the orthoester group, a process for which computational methods are well-suited to elucidate the stepwise mechanism.
Hydrolysis Mechanism: The hydrolysis of bicyclic orthoesters is a well-studied class of reactions. Theoretical calculations, such as Density Functional Theory (DFT), are employed to map the potential energy surface of the reaction, identifying intermediates and transition states. For the 2,6,7-trioxabicyclo[2.2.2]octane core, the generally accepted mechanism involves the following key steps, each of which can be modeled computationally:
Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the orthoester. Computational models can determine the most likely site of protonation by calculating the proton affinities of the different oxygen atoms.
Ring Opening to a Carboxonium Ion: Following protonation, a carbon-oxygen bond cleaves to form a more stable carboxonium ion intermediate. The transition state for this ring-opening step is a critical point on the reaction pathway. Quantum mechanical calculations can determine the geometry and energy of this transition state, providing insight into the kinetics of this rate-determining step. Some computational studies on related systems have suggested a concerted mechanism for ring-opening with simultaneous C-O bond dissociation and proton transfer, which results in a high kinetic barrier. nih.gov
Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the carboxonium ion. This leads to the formation of a hemiorthoester tetrahedral intermediate.
Deprotonation and Further Reaction: Subsequent proton transfer and cleavage of another carbon-oxygen bond lead to the final hydrolysis products.
The presence of the 4-amine group is expected to significantly influence this mechanism. Computational studies would be invaluable in quantifying the electronic effect of the amine group on the stability of the intermediates and the energy barriers of the transition states. For instance, the amine group could be protonated under acidic conditions, which would alter the electron-withdrawing nature of the substituent at the C4 position and thereby affect the stability of the carboxonium ion intermediate.
Transition State Analysis: For each step in the proposed reaction mechanism, computational methods can precisely calculate the structure and energy of the transition state. Vibrational frequency analysis is a standard procedure to confirm a calculated structure as a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The calculated energy of the transition state relative to the reactants provides the activation energy, a key parameter in determining the reaction rate.
A hypothetical reaction coordinate diagram for the hydrolysis of this compound, as could be determined by computational studies, is depicted below.
| Reaction Step | Reactant(s) | Intermediate(s) | Transition State | Product(s) |
| Protonation | This compound + H₃O⁺ | Protonated orthoester | TS1 | - |
| Ring Opening | Protonated orthoester | Carboxonium ion | TS2 | - |
| Nucleophilic Attack | Carboxonium ion + H₂O | Hemiorthoester intermediate | TS3 | - |
| Final Product Formation | Hemiorthoester intermediate | - | - | Hydrolysis products |
This table represents a simplified, hypothetical pathway. Actual computational studies would provide detailed energetic and structural information for each species.
Structure-Reactivity Relationship (SRR) Studies
Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a series of related compounds with their reactivity in a particular chemical transformation. oncodesign-services.com Computational chemistry offers a powerful platform for conducting such studies by allowing for systematic in silico modifications to a parent structure and calculating the resulting changes in electronic properties and reactivity descriptors.
For this compound, computational SRR studies could explore how modifications to the amine group or substitutions at other positions on the bicyclic framework influence its reactivity.
Influence of the Amine Group: The amine group at the 4-position is a key structural feature. Its basicity and nucleophilicity can be quantified computationally. Furthermore, its electronic influence on the orthoester moiety is significant. Computational studies on a series of 4-substituted 2,6,7-trioxabicyclo[2.2.2]octane derivatives would allow for a systematic investigation of substituent effects. For example, replacing the amine group with electron-donating or electron-withdrawing groups would alter the stability of the key carboxonium ion intermediate in the hydrolysis reaction.
A typical computational SRR study would involve:
Descriptor Calculation: A range of quantum chemical descriptors would be calculated for a series of analogous compounds. These can include:
Electronic Properties: Atomic charges (e.g., Mulliken, NBO), dipole moment, HOMO-LUMO energy gap.
Thermodynamic Properties: Proton affinity, ionization potential, electron affinity.
Structural Parameters: Bond lengths, bond angles, dihedral angles.
Correlation with Reactivity: These calculated descriptors would then be correlated with experimentally determined or computationally predicted reaction rates or equilibrium constants. For instance, the rate of hydrolysis of a series of 4-substituted derivatives could be correlated with the calculated stability of their respective carboxonium ion intermediates.
The following table illustrates the type of data that could be generated in a computational SRR study on the hydrolysis of 4-substituted 2,6,7-trioxabicyclo[2.2.2]octanes.
| Substituent (at C4) | Calculated Carboxonium Ion Stability (kcal/mol) | Predicted Relative Hydrolysis Rate |
| -NH₂ | (Value to be calculated) | (Predicted value) |
| -H | (Value to be calculated) | (Predicted value) |
| -CH₃ | (Value to be calculated) | (Predicted value) |
| -NO₂ | (Value to be calculated) | (Predicted value) |
This is a representative table; actual values would be derived from specific computational models.
Such studies would provide a quantitative understanding of how the amine group in this compound modulates the reactivity of the bicyclic orthoester core. This knowledge is crucial for designing derivatives with tailored stability and reactivity profiles for various applications.
Applications in Chemical Synthesis and Materials Science
Utilization as a Versatile Synthetic Building Block
The inherent structural features of the 2,6,7-trioxabicyclo[2.2.2]octane system provide a robust framework that can be strategically employed in the synthesis of complex molecules. The orthoester moiety serves as a stable protecting group for carboxylic acids, resistant to basic conditions, yet readily cleaved under mild acidic hydrolysis, making it highly valuable in multi-step synthetic sequences. birmingham.ac.uk
Derivatives of the 2,6,7-trioxabicyclo[2.2.2]octane core are instrumental as precursors for a variety of complex organic structures. The orthoester group, often referred to as an "OBO" ester, is particularly effective in masking a carboxyl group during reactions that require basic conditions. This strategy has been successfully applied in the total synthesis of natural products and pharmaceutically active molecules.
A notable example is the use of 1-[(Z)-6-{(1R,2R,3R,5S)-2-[(Phenyl-sulfonyl)methyl]-3,5-bis(triethylsilyloxy)cyclopentyl}hex-4-enyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]-octane as a key intermediate in the synthesis of prostaglandin (B15479496) F2α analogues like tafluprost, a potent anti-glaucoma agent. birmingham.ac.uk The stability of the methyl-OBO protecting group under the basic conditions required for ω-chain elongation is critical to the success of the synthesis. birmingham.ac.uk Similarly, the known 1-vinyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane ortho ester served as a starting point for an efficient enantioselective synthesis of (+)-Prelog–Djerassi lactone. duke.edu
The amine functionality, as present in the parent compound, adds another layer of versatility, allowing for its incorporation into peptides, alkaloids, and other nitrogen-containing architectures. For instance, the synthesis of (2S,3R)-2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)piperidin-3-ol, a highly functionalized piperidine (B6355638) derivative, demonstrates the utility of this scaffold in constructing complex heterocyclic systems that are precursors to bioactive compounds. nih.gov
| Precursor Compound | Target Complex Molecule/Class | Key Feature of Bicyclic Moiety |
| 1-vinyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | (+)-Prelog–Djerassi lactone | Chiral precursor for stereoselective synthesis |
| 1-{[...]-cyclopentyl}hex-4-enyl}-4-methyl-2,6,7-trioxabicyclo[2.2.2]-octane | Tafluprost (Prostaglandin F2α analog) | Stable carboxyl protecting group |
| (2S,3R)-2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)piperidin-3-ol | Precursors for alkaloids (e.g., GE81112A) | Rigid scaffold for heterocyclic synthesis |
| 1-[N-benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | Nonproteinogenic α-amino acids | Chiral aldehyde equivalent |
The 2,6,7-trioxabicyclo[2.2.2]octane framework has been extensively developed as a powerful chiral auxiliary in asymmetric synthesis. When derived from chiral starting materials like serine, the resulting orthoester becomes a valuable chiral synthon. A prominent example is 1-[N-benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, which functions as a superior chiral serine aldehyde equivalent. researchgate.net This synthon is noted for its facile preparation and high yields compared to other synthons like the Garner aldehyde. researchgate.net
The steric bulk of the bicyclic orthoester (OBO) moiety is a key attribute, as it effectively shields one face of the molecule, inducing high diastereoselectivity in addition reactions to the adjacent aldehyde group. chemrxiv.org This stereodirecting effect allows for the controlled synthesis of a wide array of enantiomerically enriched compounds, including:
β,γ-Unsaturated-α-amino acids . acs.org
Threo and erythro β-hydroxy and β-disubstituted-β-hydroxy α-amino acids. nih.gov
Conformationally constrained analogues of L-glutamic acid and L-proline, such as L-(carboxycyclopropyl)glycines (L-CCGs) and 3,4-methano-L-prolines. chemrxiv.org
The high degree of stereocontrol afforded by these synthons, often resulting in products with >98% enantiomeric purity after hydrolysis, underscores their importance in constructing advanced chiral intermediates for drug discovery and natural product synthesis. researchgate.net
The rigid, three-dimensional structure of the 2,6,7-trioxabicyclo[2.2.2]octane core makes it an attractive scaffold for combinatorial chemistry. By functionalizing the bridgehead or other positions of the bicyclic system, a diverse set of compounds can be generated from a common core, facilitating the exploration of chemical space for biological activity.
Research into new antitubercular drugs has utilized this approach. A derivative, 3-Bromo-4-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)pyridine, was employed as a key building block in the generation of a combinatorial library of 1,2-ethylenediamines. acs.org This strategy allows for the systematic modification of peripheral groups attached to the central scaffold, enabling the rapid synthesis of numerous analogues for structure-activity relationship (SAR) studies aimed at identifying potent enzyme inhibitors or drug candidates. acs.org
Role in Polymer Chemistry
Beyond its use in small-molecule synthesis, the 2,6,7-trioxabicyclo[2.2.2]octane ring system is a valuable class of monomer in polymer chemistry. These bicyclic orthoesters are capable of undergoing ring-opening polymerization (ROP) to produce poly(orthoester)s, a class of biodegradable polymers with applications in drug delivery and sustainable materials.
2,6,7-Trioxabicyclo[2.2.2]octane and its derivatives, including those bearing amine (R' = NH2) and other functional groups, readily undergo cationic ring-opening polymerization. researchgate.netacs.org The polymerization is typically initiated by Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), or protic acids. researchgate.netyoutube.com The process is characterized as an equilibrium polymerization, where the propagation step involves the cleavage of one of the C-O bonds in the bicyclic system to form a linear polymer chain containing tetrahydrofuran (B95107) and ester linkages. researchgate.net
The driving force for the polymerization is the relief of ring strain inherent in the bicyclic structure. researchgate.net While most polymerization reactions result in a net volume contraction, a unique feature of some bicyclic orthoester monomers is their ability to undergo polymerization with near-zero volume change or even a slight expansion in volume. researchgate.net This property is highly advantageous in applications such as dental fillings, high-precision moldings, and adhesives, where shrinkage can compromise performance.
| Monomer Type | Polymerization Method | Key Features & Applications |
| 2,6,7-Trioxabicyclo[2.2.2]octane derivatives | Cationic Ring-Opening Polymerization (ROP) | Forms biodegradable poly(orthoester)s; equilibrium polymerization. researchgate.netresearchgate.net |
| Spirocyclic orthoesters | Cationic ROP | Allows for controlled synthesis of high molecular weight poly(orthoester)s for use as deconstructable plastics. chemrxiv.org |
| Bicyclic orthoesters with functional groups (e.g., -NH₂) | Cationic ROP | Introduces functionality into the polymer backbone for drug conjugation or tailored properties. researchgate.net |
| Bicyclic ether-ester monomers | ROP | Can be chemically recycled back to the monomer, enabling a closed-loop system. researchgate.net |
The stereochemistry of the bicyclic orthoester monomer can have a profound impact on the properties of the resulting polymer. The use of enantiomerically pure chiral monomers allows for the synthesis of stereoregular polymers, which can exhibit significantly different physical and thermal properties compared to their atactic (non-stereoregular) counterparts derived from racemic monomers. duke.eduresearchgate.net
Crystallinity: A direct correlation between monomer stereochemistry and polymer crystallinity has been clearly demonstrated. researchgate.net
Enantiopure Monomers: Ring-opening polymerization of enantiopure bicyclic ether-ester monomers leads to the formation of stereoregular, crystalline polyesters. researchgate.netresearchgate.net The regular arrangement of chiral centers along the polymer chain allows for efficient packing and the formation of ordered crystalline domains.
Racemic Monomers: In contrast, the polymerization of the corresponding racemic mixture of monomers results in an atactic polymer chain with a random distribution of stereocenters. researchgate.netresearchgate.net This lack of stereoregularity prevents efficient chain packing, leading to an amorphous material. researchgate.net
This control over crystallinity is crucial as it directly influences mechanical properties such as tensile strength, modulus, and hardness, as well as the polymer's degradation rate. bham.ac.uk
Coordination Chemistry and Ligand Design
Synthesis of Metal Complexes Incorporating Trioxabicyclo[2.2.2]octane Derivatives (e.g., Phosphabicyclo Analogs)
No specific studies on the synthesis of metal complexes incorporating 2,6,7-Trioxabicyclo[2.2.2]octan-4-amine as a ligand were identified in the available literature. The primary amine functionality of the molecule provides a potential coordination site for metal ions. Research on analogous phosphabicyclo[2.2.2]octane systems, where a phosphorus atom replaces the bridgehead carbon, has demonstrated their utility as ligands in organometallic chemistry. These phosphine (B1218219) analogs are known to coordinate to a variety of transition metals, forming stable complexes. However, a direct parallel to the coordination behavior of the 4-amino derivative cannot be drawn without experimental evidence.
Investigation of Ligand Properties and Metal-Ligand Interactions
In the absence of synthesized metal complexes with this compound, there is no available data on its ligand properties or the nature of its potential metal-ligand interactions. Key parameters such as its donor strength, steric hindrance, and the stability of the resulting chelates are yet to be determined.
Development of Specialty Chemicals and Reagents
While this compound is commercially available, indicating its use as a building block in chemical synthesis, there is a lack of detailed reports on its development into specific specialty chemicals or reagents with defined applications. Its rigid bicyclic structure and the presence of both an orthoester and an amine group suggest it could be a precursor for more complex molecules, but specific examples are not prevalent in the reviewed literature.
Potential in Supramolecular Chemistry and Host-Guest Systems
There is no available research that explores the potential of this compound in the field of supramolecular chemistry or its application in host-guest systems. The defined three-dimensional structure of the molecule could potentially lend itself to molecular recognition phenomena, but this has not been investigated.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2,6,7-Trioxabicyclo[2.2.2]octan-4-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of bicyclic amines often involves cyclization reactions, such as the use of boron-containing intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to stabilize reactive intermediates . Optimization requires factorial design experiments to test variables like temperature, solvent polarity, and catalyst loading. For example, methylation of amines (as seen in similar bicyclic structures) can be achieved using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH or K₂CO₃ in THF) . Purity is monitored via HPLC or GC-MS, with yields improved by iterative adjustments to stoichiometry .
Q. How can the stereochemical configuration of this compound be resolved, and what analytical techniques are critical for confirmation?
- Methodological Answer : Chiral resolution methods include enantioselective chromatography (e.g., chiral HPLC columns) or crystallization with chiral auxiliaries. Advanced NMR techniques (e.g., NOESY for spatial proximity analysis) and X-ray crystallography are definitive for assigning stereochemistry. Computational tools (e.g., DFT calculations) can predict stability of stereoisomers, as demonstrated in PubChem data for analogous bicyclic amines .
Advanced Research Questions
Q. What computational modeling approaches are effective for predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations, such as B3LYP/6-31G* basis sets, can model reaction pathways and transition states. Tools like COMSOL Multiphysics integrate AI-driven optimization to predict outcomes of ring-opening or functionalization reactions . Molecular dynamics simulations also assess solvent effects, leveraging parameters from PubChem’s computed properties (e.g., LogP, polar surface area) .
Q. How do structural modifications (e.g., substituent effects) influence the biological or catalytic activity of this bicyclic amine?
- Methodological Answer : Structure-activity relationships (SARs) are studied via systematic substitution at the amine or oxygen positions. For example, fluorination (as in 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine) enhances metabolic stability, validated by enzyme inhibition assays . Catalytic activity is tested in model reactions (e.g., hydrogenation), with kinetic data analyzed using Arrhenius plots to compare activation energies .
Q. What strategies address contradictory data in the characterization of this compound’s thermal stability and degradation products?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert vs. oxidative atmospheres clarify decomposition pathways. Discrepancies in reported melting points (e.g., due to polymorphs) are resolved via variable-temperature XRD. Contradictory degradation profiles require controlled stress testing (e.g., UV irradiation, hydrolysis) followed by LC-MS/MS to identify byproducts .
Experimental Design & Validation
Q. How can researchers design a robust protocol for scaling up the synthesis of this compound while maintaining reproducibility?
- Methodological Answer : Use a Design of Experiments (DoE) framework, such as response surface methodology, to optimize parameters at pilot scale. Process Analytical Technology (PAT) tools (e.g., in-line IR spectroscopy) monitor reaction progress in real time. Reproducibility is ensured by strict adherence to CRDC guidelines for chemical engineering design (e.g., RDF2050112 for reactor fundamentals) .
Q. What safety considerations are critical when handling this compound in high-pressure or catalytic reactions?
- Methodological Answer : Risk assessments must account for amine reactivity (e.g., exothermicity in methylation) and oxygen-rich bicyclic structure (potential peroxide formation). Pressure-rated reactors with burst disks are mandatory for high-pressure conditions. Safety protocols align with Pharmacopeial Forum standards for hazardous intermediates, including fume hood use and quench procedures for excess reagents .
Data Analysis & Theoretical Frameworks
Q. How can researchers apply comparative analysis to evaluate the performance of this compound against structurally similar amines in catalysis?
- Methodological Answer : Comparative studies require standardized metrics (e.g., turnover frequency, enantiomeric excess). Case studies in political science methodology highlight the importance of controlled variables and matched-pair designs to isolate structural effects . Statistical tools (e.g., ANOVA) validate significance, with data curated using CRDC classification for chemical engineering .
Q. What theoretical frameworks guide the interpretation of this compound’s electronic properties and their impact on reactivity?
- Methodological Answer : Frontier Molecular Orbital (FMO) theory explains nucleophilic/electrophilic behavior, while Hammett constants quantify substituent effects on reaction rates. These frameworks are applied in tandem with computational data (e.g., HOMO-LUMO gaps from PubChem) to predict sites of reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
